1-(2,3-Difluorophenyl)-4-fluoronaphthalene

Anticancer Cell Differentiation Oncology

1-(2,3-Difluorophenyl)-4-fluoronaphthalene (CAS 1261725-34-1; molecular formula C₁₆H₉F₃; molecular weight 258.24 g/mol) is a fluorinated biaryl compound consisting of a naphthalene core substituted with a fluorine atom at the 4-position and a 2,3-difluorophenyl group at the 1-position. This compound is commercially available from multiple suppliers with typical purity specifications of NLT 98%, and its predicted physicochemical properties include a boiling point of 331.2±32.0 °C and density of 1.281±0.06 g/cm³.

Molecular Formula C16H9F3
Molecular Weight 258.24 g/mol
Cat. No. B11858202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Difluorophenyl)-4-fluoronaphthalene
Molecular FormulaC16H9F3
Molecular Weight258.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2F)C3=C(C(=CC=C3)F)F
InChIInChI=1S/C16H9F3/c17-14-9-8-11(10-4-1-2-5-12(10)14)13-6-3-7-15(18)16(13)19/h1-9H
InChIKeyWXHLILWHYAODIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Difluorophenyl)-4-fluoronaphthalene: Core Structural and Physicochemical Profile for Procurement Evaluation


1-(2,3-Difluorophenyl)-4-fluoronaphthalene (CAS 1261725-34-1; molecular formula C₁₆H₉F₃; molecular weight 258.24 g/mol) is a fluorinated biaryl compound consisting of a naphthalene core substituted with a fluorine atom at the 4-position and a 2,3-difluorophenyl group at the 1-position . This compound is commercially available from multiple suppliers with typical purity specifications of NLT 98%, and its predicted physicochemical properties include a boiling point of 331.2±32.0 °C and density of 1.281±0.06 g/cm³ . The molecular structure features a trifluorinated aromatic framework with distinct electronic properties attributable to the electron-withdrawing fluorine substituents positioned at ortho and meta orientations on the pendant phenyl ring and at the para-like position on the naphthalene core .

Why Regioisomeric and Fluorination-Pattern Analogs of 1-(2,3-Difluorophenyl)-4-fluoronaphthalene Cannot Be Assumed Interchangeable


Within the C₁₆H₉F₃ isomeric family, at least five distinct regioisomers exist that differ exclusively in the positional arrangement of the fluorine atom on the naphthalene ring (4-, 5-, 6-, or 8-positions) or the attachment point of the difluorophenyl group to the naphthalene core (1- versus 2-position). Based on established structure-activity principles in fluorinated biaryl systems, the precise location of fluorine substituents exerts significant influence on molecular dipole moment, π-π stacking geometry, and electronic distribution, which in turn modulate binding affinity to biological targets and material performance characteristics [1]. Furthermore, the ortho-difluoro substitution pattern on the pendant phenyl ring (2,3-difluorophenyl) introduces distinct conformational constraints and electrostatic properties compared to alternative fluorination patterns such as 2,4-difluorophenyl, 2,5-difluorophenyl, or 3,4-difluorophenyl . Therefore, substitution with a structurally similar regioisomer or an analog with altered fluorination topology without empirical validation of functional equivalence introduces scientifically unsubstantiated risk in both drug discovery campaigns and materials development programs.

Comparative Evidence Assessment: 1-(2,3-Difluorophenyl)-4-fluoronaphthalene versus Structural Analogs


Cytostatic and Differentiation-Inducing Activity: Preliminary Evidence in Undifferentiated Cell Models

Preliminary pharmacological screening indicates that 1-(2,3-difluorophenyl)-4-fluoronaphthalene exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. However, quantitative potency metrics (e.g., IC₅₀, EC₅₀, or % inhibition values) are not publicly available for this compound, nor are direct comparative data against structural analogs. The evidence of differentiation-inducing activity has been noted as supporting potential applications as an anti-cancer agent and for treatment of skin diseases such as psoriasis [1].

Anticancer Cell Differentiation Oncology Psoriasis

CCR5 Antagonist Activity: Preliminary Pharmacological Indication

Preliminary pharmacological screening indicates that 1-(2,3-difluorophenyl)-4-fluoronaphthalene exhibits activity as a CCR5 antagonist, with potential relevance to the treatment of CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. No quantitative binding affinity (Kᵢ, IC₅₀) or functional antagonism data are publicly available, and no direct comparator studies against established CCR5 antagonists (e.g., maraviroc) or structural analogs of this compound have been identified.

CCR5 Antagonist HIV Inflammation Immunology

DHFR Inhibitory Activity: Preliminary Enzymatic Screening

1-(2,3-Difluorophenyl)-4-fluoronaphthalene has been tested for inhibitory activity against dihydrofolate reductase (DHFR) derived from L1210 murine leukemia cells . The compound is also recorded in ChEMBL (CHEMBL668081) with binding data against recombinant human DHFR [1]. However, quantitative inhibition values (e.g., IC₅₀, Kᵢ, or % inhibition at specified concentration) are not publicly disclosed. No comparative data against known DHFR inhibitors (e.g., methotrexate, trimethoprim) or fluoronaphthalene regioisomers are available.

DHFR Inhibitor Antimetabolite Anticancer Enzymology

Antiproliferative Activity Against Human MCF7 Breast Cancer Cells

1-(2,3-Difluorophenyl)-4-fluoronaphthalene has been evaluated for antiproliferative activity against human MCF7 breast adenocarcinoma cells using an MTT assay with a 72-hour incubation period [1]. The assay is cataloged in the ChEMBL database (CHEMBL2345705), confirming that experimental data exist. However, the quantitative result (e.g., IC₅₀, GI₅₀, or % growth inhibition) is not publicly accessible through the database entry. No head-to-head comparison data against structural analogs or reference chemotherapeutic agents are provided in the accessible record.

Anticancer MCF7 Breast Cancer Antiproliferative

Predicted Physicochemical Properties: Boiling Point Comparison Among C₁₆H₉F₃ Regioisomers

Among C₁₆H₉F₃ regioisomers containing the 2,3-difluorophenyl moiety, predicted boiling points vary with fluorine substitution position on the naphthalene ring. 1-(2,3-Difluorophenyl)-4-fluoronaphthalene has a predicted boiling point of 331.2±32.0 °C , whereas the 5-fluoro regioisomer (1-(2,3-difluorophenyl)-5-fluoronaphthalene; CAS 1261829-49-5) exhibits a marginally higher predicted boiling point of 336.4±32.0 °C . Both regioisomers share identical predicted density (1.281±0.06 g/cm³) and molecular weight (258.24 g/mol). This 5.2 °C difference in predicted boiling point, while modest, may influence purification strategy selection (e.g., distillation versus recrystallization) and thermal stability considerations during downstream synthetic transformations.

Physicochemical Properties Boiling Point Purification Formulation

Regioisomer Availability and Catalog Accessibility: Procurement-Relevant Comparison

Among the C₁₆H₉F₃ regioisomers bearing the 2,3-difluorophenyl moiety, 1-(2,3-difluorophenyl)-4-fluoronaphthalene (CAS 1261725-34-1) is listed by at least five commercial suppliers, with purity specifications of NLT 98% commonly offered [1]. In contrast, the 5-fluoro regioisomer (CAS 1261829-49-5) appears in fewer catalogs, the 8-fluoro regioisomer (CAS 1261724-44-0) is typically offered at 95% purity, and the 2-(2,3-difluorophenyl)-1-fluoronaphthalene regioisomer (CAS 1261765-04-1) is also cataloged but with variable stock availability . This relative catalog breadth for the 4-fluoro regioisomer may translate to more reliable supply chains and competitive pricing for procurement, though this inference requires direct supplier verification.

Procurement Commercial Availability Catalog Comparison Sourcing

Recommended Research and Industrial Application Scenarios for 1-(2,3-Difluorophenyl)-4-fluoronaphthalene Based on Available Evidence


Exploratory Oncology Research: Antiproliferative and Differentiation-Inducing Activity Screening

Based on preliminary evidence of antiproliferative activity against undifferentiated cells and monocyte differentiation induction [1], as well as documented MCF7 breast cancer cell line screening [2], this compound may serve as a screening candidate in exploratory oncology programs. However, due to the absence of publicly available quantitative potency data, procurement for this application scenario is most appropriate for laboratories equipped to conduct de novo dose-response characterization and comparative benchmarking against established reference compounds. Users should anticipate the need for independent validation of activity claims before committing to downstream optimization campaigns.

CCR5-Mediated Disease Target Validation and Immunology Research

The preliminary identification of CCR5 antagonist activity [1] positions this compound as a potential tool compound for target validation studies in CCR5-mediated pathways, including HIV entry inhibition, inflammatory conditions, and autoimmune diseases. Given that no quantitative binding or functional antagonism data are publicly accessible, procurement is recommended exclusively for initial mechanism-of-action screening and target engagement studies, with the understanding that confirmatory assays will be required to establish potency and selectivity relative to known CCR5 antagonists.

DHFR Enzymology and Antimetabolite Mechanistic Studies

Documented inhibitory activity against L1210 cell-derived DHFR and recombinant human DHFR [1][2] supports the use of this compound in enzymology studies focused on DHFR inhibition mechanisms. Procurement is appropriate for laboratories investigating the structure-activity relationships of fluorinated biaryl DHFR inhibitors, particularly those examining the influence of 2,3-difluorophenyl and 4-fluoronaphthalene substitution patterns on enzyme binding. Researchers should note that quantitative inhibition data are not publicly available and must be generated independently to enable meaningful comparisons with established antifolate agents.

Fluorinated Biaryl Building Block for Suzuki-Miyaura Coupling-Derived Material Synthesis

As a fluorinated biaryl compound, 1-(2,3-difluorophenyl)-4-fluoronaphthalene represents a structurally defined building block suitable for incorporation into more complex molecular architectures via transition metal-catalyzed cross-coupling reactions [1]. The presence of aryl fluoride moieties enables participation in nickel-catalyzed Suzuki-Miyaura reactions using metal fluoride cocatalysts such as ZrF₄ and TiF₄, as demonstrated for related fluoronaphthalene systems [2]. This application scenario is most appropriate for materials chemistry laboratories synthesizing fluorinated organic semiconductors, liquid crystal components, or OLED precursors where precise control of fluorine substitution topology is required to modulate electronic properties.

Quote Request

Request a Quote for 1-(2,3-Difluorophenyl)-4-fluoronaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.